![molecular formula C16H23N7O3 B2712852 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 922477-79-0](/img/structure/B2712852.png)
2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a synthetic compound. Its intricate structure houses multiple functional groups, making it versatile in various chemical reactions and applications across scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis begins with the reaction of purine derivatives, engaging in steps that introduce isopentyl and dimethyl groups. Initial steps often involve the formation of a triazino moiety under controlled temperature and pH conditions, optimizing yield and purity. Solvents like dimethylformamide (DMF) and catalysts like triethylamine (TEA) play crucial roles.
Industrial Production Methods
Scaling up involves meticulous process control to manage reaction kinetics and thermal conditions. Industrial methods leverage automated reactors ensuring consistency in large batches. Post-reaction, the purification involves recrystallization or chromatography techniques, tailored for this compound's specific polarity and solubility characteristics.
Chemical Reactions Analysis
Types of Reactions
This compound predominantly undergoes substitution reactions given its multiple reactive sites. Oxidation and reduction are also common, facilitated by its heterocyclic structure.
Common Reagents and Conditions
Oxidation: Often performed with reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Utilizes agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of palladium catalysts.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed.
Major Products
The resulting products vary with reaction conditions but generally include oxidized ketones or reduced alcohol derivatives, as well as various substituted analogs maintaining the core triazino structure.
Scientific Research Applications
This compound finds extensive use across multiple disciplines:
Chemistry: As a building block in synthesizing more complex molecules and studying reaction mechanisms.
Biology: Inhibitor studies due to its interactions with enzymatic sites, exploring metabolic pathways.
Medicine: Potential therapeutic uses as an anti-inflammatory or antineoplastic agent, owing to its functional versatility.
Industry: Employed in creating specialized polymers and materials with unique properties due to its stable yet reactive nature.
Mechanism of Action
The compound operates through complex pathways. In medicinal chemistry, it likely inhibits specific enzyme activities by mimicking natural substrates, binding tightly to active sites, and disrupting normal metabolic processes. Its interactions often involve hydrogen bonding and van der Waals forces, stabilizing its presence within molecular targets.
Comparison with Similar Compounds
Comparing this compound with others in its class:
Purine derivatives: Like caffeine and theobromine, known for their stimulating effects, albeit simpler in structure.
Triazino compounds: Similar to triazine herbicides but distinct in biological target and application due to additional functional groups.
Other acetamides: Such as paracetamol, focusing primarily on their analgesic and antipyretic properties, highlighting the unique dual nature of 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide in broader scientific and industrial applications.
Properties
IUPAC Name |
2-[3,9-dimethyl-7-(3-methylbutyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-9(2)5-6-21-14(25)12-13(20(4)16(21)26)18-15-22(12)7-10(3)19-23(15)8-11(17)24/h9H,5-8H2,1-4H3,(H2,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCJEXQVQYJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.